Cas no 2171436-60-3 (3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

3-Cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid is a specialized amino acid derivative designed for peptide synthesis and biochemical research. Its structure incorporates a cyclopropyl group and an Fmoc-protected amine, offering steric and electronic modulation for tailored peptide design. The compound's chiral center (2S-configuration) ensures stereochemical precision, while the Fmoc group provides selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The cyclopropyl moiety enhances conformational rigidity, potentially improving peptide stability and binding affinity. This reagent is particularly valuable for constructing complex peptidomimetics or probing structure-activity relationships in medicinal chemistry. Its purity and defined stereochemistry make it suitable for high-precision applications in drug discovery and bioconjugation.
3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid structure
2171436-60-3 structure
商品名:3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
CAS番号:2171436-60-3
MF:C27H32N2O5
メガワット:464.553387641907
CID:6238525
PubChem ID:165808520

3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
    • 2171436-60-3
    • EN300-1500453
    • 3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
    • インチ: 1S/C27H32N2O5/c1-16(2)24(25(32)29-27(3,14-23(30)31)17-12-13-17)28-26(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22,24H,12-15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t24-,27?/m0/s1
    • InChIKey: UJYVLCVSHRUNOT-BXXZMZEQSA-N
    • ほほえんだ: OC(CC(C)(C1CC1)NC([C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 744
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 105Ų

3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1500453-5000mg
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
5000mg
$2650.0 2023-09-27
Enamine
EN300-1500453-100mg
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
100mg
$804.0 2023-09-27
Enamine
EN300-1500453-250mg
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
250mg
$840.0 2023-09-27
Enamine
EN300-1500453-2.5g
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1500453-10000mg
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
10000mg
$3929.0 2023-09-27
Enamine
EN300-1500453-0.1g
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1500453-0.5g
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1500453-0.05g
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1500453-2500mg
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
2500mg
$1791.0 2023-09-27
Enamine
EN300-1500453-10.0g
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171436-60-3
10g
$14487.0 2023-06-05

3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 関連文献

Related Articles

3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acidに関する追加情報

3-Cyclopropyl-3-(2S)-2-{(9H-Fluoren-9-yl)methoxycarbonyl}Amino)-3-Methylbutanamidobutanoic Acid (CAS No. 2171436-60-3)

The compound 3-cyclopropyl-3-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid, with CAS number 2171436-60-3, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its complex structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a chiral center at the (2S) configuration. The presence of these functional groups makes it a valuable substrate for peptide synthesis and drug development.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and stereo-selective catalysis. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), plays a critical role in ensuring the stability and specificity of the molecule during synthesis. This has been extensively studied in recent research, where the use of Fmoc protection has been optimized to enhance yield and purity in large-scale production.

The cyclopropyl moiety within the structure contributes to the compound's unique physical and chemical properties. Cyclopropane rings are known for their strain-induced reactivity, which can be harnessed to design molecules with enhanced bioactivity. Recent studies have explored the influence of cyclopropane rings on pharmacokinetic profiles, revealing improved membrane permeability and metabolic stability compared to their non-cyclic counterparts.

The (2S) configuration at the chiral center is another critical feature of this compound. Stereochemistry plays a pivotal role in determining the biological activity of molecules, particularly in drug design. The enantiomeric excess (ee) of this compound has been rigorously controlled through asymmetric synthesis techniques, ensuring high optical purity. This aspect has been highlighted in recent publications focusing on enantioselective catalysis and its applications in medicinal chemistry.

In terms of applications, 3-cyclopropyl-3-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid has shown promise as a precursor for peptide-based drugs targeting various therapeutic areas. Its ability to serve as a building block for more complex molecules makes it an invaluable asset in combinatorial chemistry libraries. Recent research has demonstrated its utility in designing inhibitors for proteolytic enzymes, such as caspases and matrix metalloproteinases (MMPs), which are implicated in diseases like cancer and neurodegenerative disorders.

Moreover, the integration of this compound into drug delivery systems has been explored to enhance bioavailability and reduce systemic toxicity. Nanoparticle encapsulation and lipid-based formulations have been tested with this compound, showing improved pharmacokinetic parameters in preclinical models. These findings underscore its potential as a versatile tool in both academic research and industrial drug development.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure and purity of this compound. High-resolution mass spectrometry (HRMS) has been particularly instrumental in verifying the molecular formula and detecting impurities at trace levels.

In conclusion, 3-cyclopropyl-3-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid represents a significant advancement in organic synthesis and drug discovery. Its unique structural features, combined with recent breakthroughs in synthetic methodology and analytical characterization, position it as a key player in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to contribute significantly to the advancement of personalized medicine and precision healthcare.

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